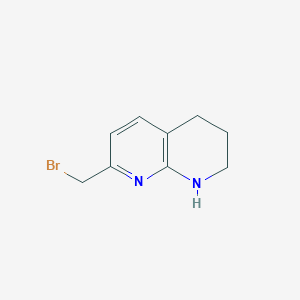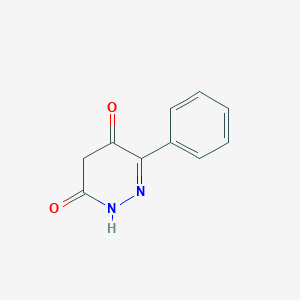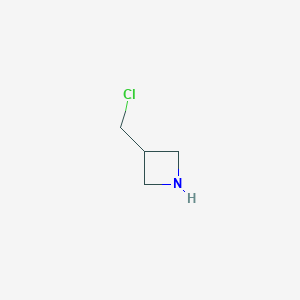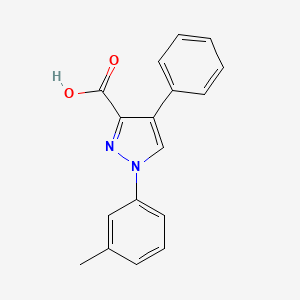
2,2,2-Trifluoro-1-phenylethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-phenylethane-1,1-diol is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-phenylethane-1,1-diol typically involves the reduction of 2,2,2-trifluoroacetophenone. One common method includes the use of potassium carbonate (K2CO3) and copper acetate (Cu(OAc)2) in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere . The reaction is carried out in Schlenk tubes for 24 hours, followed by extraction and purification processes.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-phenylethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid.
Reduction: Production of 2,2,2-trifluoro-1-phenylethanol.
Substitution: Various substituted phenylethane derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-phenylethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-phenylethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical effects .
Comparison with Similar Compounds
2,2,2-Trifluoro-1,1-diphenylethanol: Similar structure but with an additional phenyl group.
2,2,2-Trifluoro-1-phenylethanamine: Contains an amine group instead of a diol.
2,2,2-Trifluoroethanol: A simpler structure with only a trifluoromethyl group and an alcohol group .
Uniqueness: 2,2,2-Trifluoro-1-phenylethane-1,1-diol is unique due to its combination of a trifluoromethyl group and a phenyl group attached to a diol structure. This unique combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-phenylethane-1,1-diol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |
InChI Key |
APDULARNYREANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12835117.png)


![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)





![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)


